Monocalcium citrate
Description
Monocalcium citrate is a calcium salt of citric acid, though its precise chemical formula and structural details are less commonly documented compared to other calcium citrates (e.g., tricalcium citrate, Ca₃(C₆H₅O₇)₂·4H₂O) . It is hypothesized to have a 1:1 molar ratio of calcium to citrate, distinguishing it from tricalcium citrate, which contains three calcium ions per two citrate molecules. This compound is relevant in industrial and biomedical contexts, particularly in ceramic materials and bioresorbable implants, where its interaction with phosphates (e.g., monocalcium phosphate) influences material properties like setting time and solubility . However, its standalone applications are less well-characterized in the literature compared to other calcium salts.
Properties
IUPAC Name |
calcium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFJMGQSOHDIPP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14CaO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726685 | |
| Record name | Monocalcium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white powder | |
| Record name | MONOCALCIUM CITRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
109459-70-3 | |
| Record name | Calcium dicitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109459703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monocalcium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM DICITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78TPW2F8XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Monocalcium citrate can be synthesized through the reaction of citric acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous medium, where citric acid reacts with calcium carbonate or calcium hydroxide to form this compound and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting citric acid with calcium carbonate in large reactors. The process involves dissolving citric acid in water and gradually adding calcium carbonate while stirring continuously. The reaction mixture is then heated to a specific temperature to facilitate the reaction. After the reaction is complete, the mixture is filtered to remove any unreacted calcium carbonate, and the filtrate is concentrated to obtain this compound crystals. These crystals are then dried and packaged for various applications.
Chemical Reactions Analysis
Table 1: Impact of Citric Acid Excess on Product Composition
| Molar Ratio (Citric Acid:CaCO₃) | Calcium Content (%) | Solubility in Water |
|---|---|---|
| 2:1 | 8.4 | Partially soluble |
| 2.1:1 | 6.7 | Fully soluble |
| 5:1 | <6.0 | Fully soluble |
Reaction Kinetics and Byproduct Formation
The synthesis is exothermic and time-sensitive:
-
Temperature Rise : Rapid mixing of reagents in water generates heat, accelerating the reaction and causing the mixture to solidify into a cake .
-
Byproducts : Prolonged reaction times (>20 minutes) or insufficient citric acid promote insoluble tri-calcium citrate () formation .
Table 2: Reaction Time vs. Byproduct Formation
| Reaction Time (minutes) | Primary Product | Byproduct |
|---|---|---|
| 1–20 | Monocalcium citrate | None |
| >60 | Tri-calcium citrate | Up to 40% yield |
Solubility and Reactivity
This compound’s high solubility (≈80 g/100 mL water) underpins its reactivity:
-
pH Dependency : Solubility decreases in alkaline conditions, favoring di- or tri-calcium citrate precipitation .
-
Ion Exchange : In environmental applications, it effectively sequesters fluoride ions () via ligand exchange:
Table 3: Fluoride Removal Efficiency
| Calcium Compound | Fluoride Removal Rate (%) | Residual (ppm) |
|---|---|---|
| This compound | 99.5 | <10 |
| Tri-calcium citrate | 98.3 | 16.2 |
Purification and Stability
Post-synthesis purification methods include:
Scientific Research Applications
Monocalcium citrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibration in analytical chemistry.
Biology: this compound is used in cell culture media to provide a source of calcium ions, which are essential for cell growth and function.
Medicine: It is used as a calcium supplement in the treatment of calcium deficiency and osteoporosis. It is also used in the formulation of certain pharmaceuticals.
Industry: this compound is used as a food additive to regulate acidity and as a firming agent in processed foods. It is also used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
Monocalcium citrate exerts its effects primarily by increasing the availability of calcium ions. In biological systems, it dissociates to release calcium ions, which are essential for various physiological processes, including muscle contraction, nerve transmission, and bone formation. The calcium ions interact with specific receptors and enzymes, modulating their activity and facilitating various biochemical pathways .
Comparison with Similar Compounds
Solubility and Bioavailability
The solubility of calcium compounds in aqueous and acidic solvents determines their utility in agriculture, food, and medicine. Key comparisons include:
*Inferred from related citrate-phosphates; †Based on citrate’s chelating properties; ‡Citrate enhances solubility of calcium salts in acidic media .
Key Findings :
- Monocalcium phosphate exhibits the highest water solubility among phosphates, making it a preferred phosphorus source in fertilizers and animal feed .
- Calcium citrate is less water-soluble but highly bioavailable in acidic environments (e.g., stomach acid), ideal for dietary supplements .
- This compound’s solubility profile likely bridges these properties, enabling applications in biomaterials where controlled dissolution is critical .
Chemical Structure and Reactivity
- Monocalcium phosphate (Ca(H₂PO₄)₂): Contains two dihydrogen phosphate ions, conferring acidity and high reactivity in aqueous solutions. This acidity aids in soil phosphorus availability .
- Dicalcium phosphate (CaHPO₄) : Neutral pH and lower solubility suit it for sustained nutrient release in supplements .
- Calcium citrate (Ca₃(C₆H₅O₇)₂) : The tricalcium structure limits water solubility but enhances stability in solid formulations .
Q & A
Q. How can researchers optimize the synthesis of monocalcium citrate to achieve specific crystallographic or morphological properties?
Methodological Answer: Controlled synthesis parameters, such as pH, temperature, and reactant stoichiometry, influence crystal structure and morphology. For example, citrate-to-calcium ratio adjustments during precipitation can yield distinct microstructures (e.g., amorphous vs. crystalline phases). Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is critical to validate outcomes .
Q. What standardized analytical methods are recommended for characterizing this compound's chemical composition and purity?
Methodological Answer: Use titrimetric analysis (e.g., complexometric titration with EDTA for calcium quantification) and spectroscopic techniques (FTIR for citrate ligand identification). Additionally, inductively coupled plasma mass spectrometry (ICP-MS) ensures trace metal impurity assessment, aligning with pharmacopeial standards for citrate salts .
Q. How do researchers assess the stability and solubility of this compound under varying physiological conditions?
Methodological Answer: Conduct dissolution studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4) with controlled agitation. Monitor ion release kinetics via atomic absorption spectroscopy (AAS). Stability under humidity and temperature stress can be evaluated using thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported solubility data for this compound across different solvents?
Methodological Answer: Systematically replicate solubility tests using standardized solvents (e.g., water, neutral ammonium citrate) under controlled temperature and agitation. Compare results with crystallographic data to identify polymorphic variations. For example, monocalcium phosphate analogs show solubility discrepancies due to hydration state differences, which may parallel citrate behavior .
Q. How can this compound be integrated into composite biomaterials for bone regeneration, and what characterization techniques validate its bioactivity?
Methodological Answer: Combine this compound with polymers (e.g., polycaprolactone) via solvent casting or electrospinning. Assess bioactivity through in vitro osteoblast proliferation assays (MTT test) and calcium phosphate deposition in simulated body fluid (SBF). Surface chemistry analysis via X-ray photoelectron spectroscopy (XPS) confirms ion exchange mechanisms .
Q. What advanced statistical approaches resolve data variability in this compound’s ion-release profiles during long-term degradation studies?
Methodological Answer: Apply multivariate regression or principal component analysis (PCA) to correlate degradation rates with synthesis parameters (e.g., particle size, crystallinity). Use time-series models (e.g., Weibull distribution) to predict long-term ion release kinetics .
Q. How do researchers validate novel detection methods for this compound in complex matrices (e.g., biological tissues or environmental samples)?
Methodological Answer: Spiked recovery experiments with known concentrations in target matrices validate method accuracy. Couple high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for specificity. Cross-validate results using established techniques like ion chromatography .
Q. What computational modeling approaches predict this compound’s interaction with biological molecules (e.g., proteins or phospholipids)?
Methodological Answer: Molecular dynamics (MD) simulations using force fields (e.g., CHARMM) model citrate-calcium-protein interactions. Density functional theory (DFT) calculates binding energies for specific ligand configurations. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Tables for Key Parameters
Table 1: Critical Synthesis Parameters for this compound
| Parameter | Impact on Properties | Recommended Range |
|---|---|---|
| pH | Crystallinity, phase purity | 5.5–7.0 |
| Temperature (°C) | Particle size, hydration state | 25–40 |
| Citrate:Ca ratio | Stoichiometric accuracy | 1:1–1:1.5 |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Target Parameter | Sensitivity |
|---|---|---|
| ICP-MS | Trace metal impurities (e.g., Pb) | ≤ 0.1 ppm |
| FTIR | Citrate ligand confirmation | Functional group mapping |
| XRD | Crystallographic phase ID | 2θ = 5–80° |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
